

Genetic Variants of ACO1: A Technical Guide to Phenotypic Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

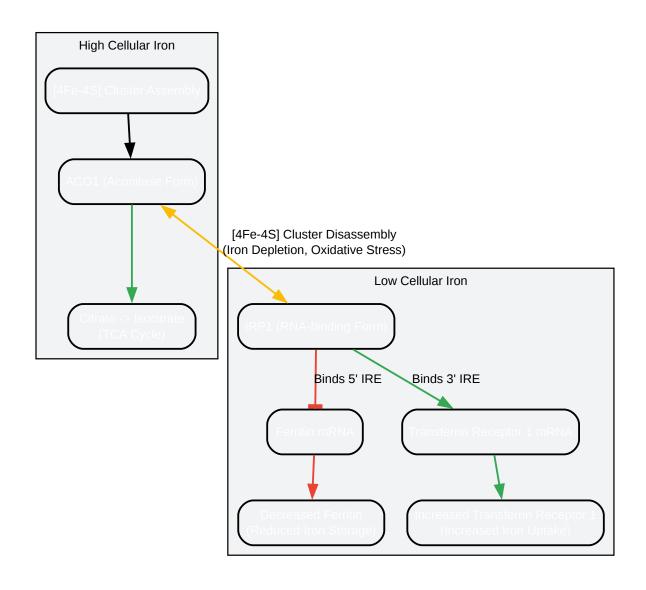
Aconitase 1 (**ACO1**), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein critical to cellular metabolism and iron homeostasis.[1][2] In its enzymatic form, **ACO1** functions as a cytosolic aconitase, catalyzing the isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) cycle.[1][2][3] However, under conditions of low cellular iron, **ACO1** undergoes a conformational change, losing its aconitase activity to become an RNA-binding protein. In this form, IRP1 post-transcriptionally regulates the expression of genes involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) in target messenger RNAs (mRNAs).[1][2]

Given its central role in two essential cellular processes, genetic variants in the **ACO1** gene can have significant phenotypic consequences. This technical guide provides a comprehensive overview of known **ACO1** genetic variants and their associated phenotypes, with a focus on quantitative data and detailed experimental methodologies for their characterization.

The Dual Function of ACO1/IRP1: A Signaling Pathway

The switch between **ACO1**'s two functions is a key regulatory mechanism in cellular iron sensing. The presence or absence of a [4Fe-4S] cluster dictates its function.





Click to download full resolution via product page

Caption: The signaling pathway of **ACO1**/IRP1, illustrating its switch between metabolic and regulatory functions based on cellular iron levels.

Genetic Variants of ACO1 and their Phenotypic Effects

Genetic studies have identified several variants in the **ACO1** gene that are associated with a range of phenotypic effects, most notably impacting erythropoiesis.



Quantitative Data on ACO1 Variants and Hematological Phenotypes

A large-scale genome-wide association study (GWAS) identified several rare coding variants in **ACO1** with significant and often opposing effects on hemoglobin concentration and other red blood cell parameters.[4] These findings underscore the critical role of **ACO1** in regulating the number of red blood cells.[4]

Variant (HGVS)	rsID	Allele Frequenc y (Icelandic /UK)	Effect on Hemoglo bin (Standard Deviation s)	p-value	Associate d Phenotyp e	Referenc e
p.Cys506S er	rs7754316 0	0.01% / 0.00%	-1.61	2.00E-15	Decreased Hemoglobi n, Increased risk of Anemia (OR = 17.1)	[4]
p.Lys334Te r	rs1997931 35	0.02% / 0.00%	+0.63	4.10E-08	Increased Hemoglobi n	[4]
p.Thr208Al a	rs6175354 3	0.16% / 0.12%	-0.18	2.60E-08	Decreased Hemoglobi n	[4]
p.Arg43Gln	rs7643530 3	0.48% / 0.20%	+0.10	1.10E-10	Increased Hemoglobi n	[4]
p.Arg802C ys	rs1459725 11	0.03% / 0.01%	+0.43	9.10E-04	Increased Hemoglobi n	[4]



ACO1 Variants in Other Diseases

While the most detailed quantitative data for **ACO1** variants relate to hematological traits, evidence also links **ACO1** to other conditions:

- Cancer: A single nucleotide polymorphism (SNP), rs7874815, in the ACO1 gene has been strongly associated with survival in pancreatic cancer.[5] Additionally, ACO1 gene expression has been positively associated with adipogenic markers in both subcutaneous and visceral adipose tissue.[5] In kidney renal clear cell carcinoma (KIRC), downregulation of ACO1 is associated with poor prognosis and correlates with autophagy-related ferroptosis and immune infiltration.[6]
- Neurological Disorders: While direct causative mutations in ACO1 for specific neurological diseases are not yet firmly established in humans, the gene is considered a candidate in some movement disorders. For instance, the human IRP1 is located at chromosome 9p21.1, a region that is a possible linkage locus for a sporadic form of amyotrophic lateral sclerosis (ALS).[7] Animal models have shown that the genetic ablation of the highly homologous Iron Regulatory Protein 2 (IRP2) leads to a progressive neurodegenerative disorder with hind-limb paralysis, suggesting a critical role for iron regulation in motor neuron health.[7]
- Inflammatory Bowel Disease: IRP1 has been shown to be required for the propagation of inflammation in inflammatory bowel disease.[5]

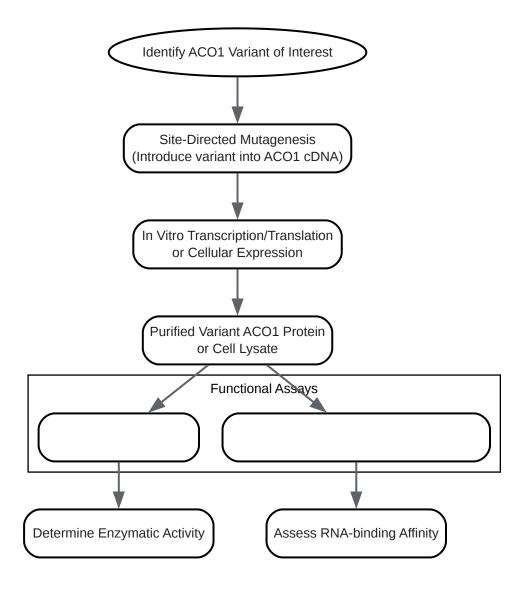
Experimental Protocols for Functional Analysis of ACO1 Variants

To understand the functional consequences of **ACO1** genetic variants, two key experimental assays are employed: the aconitase activity assay and the electrophoretic mobility shift assay (EMSA) for IRE-binding.

General Experimental Workflow

The following diagram illustrates a typical workflow for the functional characterization of a novel **ACO1** variant.





Click to download full resolution via product page

Caption: A generalized experimental workflow for the functional analysis of **ACO1** genetic variants.

Detailed Methodologies

1. Aconitase Activity Assay

This assay measures the enzymatic activity of **ACO1** by monitoring the conversion of citrate to isocitrate.

 Principle: The assay is a coupled enzyme reaction. Aconitase first converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate



to α -ketoglutarate, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm. The rate of NADPH formation is proportional to the aconitase activity.

Sample Preparation:

- For cultured cells, harvest approximately 1 x 10⁶ cells and wash with ice-cold PBS.
- Resuspend the cell pellet in 100 μL of ice-cold Assay Buffer (commercially available kits, e.g., from Cayman Chemical, provide this buffer, which typically contains a buffering agent, such as Tris-HCl, and stabilizers).
- Homogenize the cells by sonication or douncing.
- Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the cytosolic fraction for the assay.
- Assay Procedure (96-well plate format):
 - Prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.
 - Add 50 μL of the reaction mixture to each well.
 - Add 50 μL of the cell lysate to the wells.
 - \circ Initiate the reaction by adding 10 μ L of the citrate substrate.
 - Immediately measure the absorbance at 340 nm at 37°C and continue to record the absorbance every minute for 10-20 minutes.

Data Analysis:

- Calculate the rate of change in absorbance (ΔA340/minute).
- Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.



- Aconitase activity is typically expressed as nmol/min/mg of protein.
- 2. Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding

EMSA, also known as a gel retardation or bandshift assay, is used to detect the binding of IRP1 to an IRE-containing RNA probe.[8][9]

- Principle: A radiolabeled RNA probe containing an IRE sequence is incubated with a protein extract containing IRP1. If IRP1 binds to the IRE, the resulting RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
 The shift in mobility is detected by autoradiography.[8][9]
- Probe Preparation:
 - Synthesize a short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from the ferritin H-chain mRNA).
 - Label the 5' end of the RNA probe with [y-32P]ATP using T4 polynucleotide kinase.
 - Purify the labeled probe using a spin column to remove unincorporated nucleotides.
- Binding Reaction:
 - In a microcentrifuge tube, combine the following on ice:
 - 10-20 μg of cytoplasmic protein extract.
 - Binding buffer (typically contains HEPES, KCl, MgCl₂, DTT, and glycerol).
 - A non-specific competitor, such as heparin, to prevent non-specific RNA-protein interactions.
 - Add the ³²P-labeled IRE probe (approximately 20,000-50,000 cpm).
 - Incubate the reaction at room temperature for 20-30 minutes to allow for binding.
- Electrophoresis and Detection:



- Load the samples onto a native polyacrylamide gel (typically 6%).
- Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 4°C.
- After electrophoresis, dry the gel onto filter paper.
- Expose the dried gel to X-ray film or a phosphorimager screen to visualize the radiolabeled RNA.
- Data Analysis:
 - A "shifted" band, which migrates slower than the free probe, indicates the presence of an IRP1-IRE complex. The intensity of the shifted band is proportional to the amount of active IRP1.

Conclusion

The dual-functionality of **ACO1**/IRP1 places it at a critical nexus of cellular metabolism and iron homeostasis. Genetic variants in the **ACO1** gene can disrupt one or both of these functions, leading to a range of phenotypic consequences, with the most well-documented effects on erythropoiesis. This technical guide provides a summary of the known **ACO1** variants and their associated phenotypes, along with detailed protocols for their functional characterization. A deeper understanding of the molecular consequences of these genetic variants is essential for the development of targeted therapies for associated disorders. As more large-scale sequencing studies are conducted, it is likely that the spectrum of phenotypes associated with **ACO1** variants will continue to expand, further highlighting the importance of this multifaceted protein in human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ACO1 - Wikipedia [en.wikipedia.org]

Foundational & Exploratory





- 2. sinobiological.com [sinobiological.com]
- 3. ACO1 Gene: Function, Deficiency, and Health Implications [learn.mapmygenome.in]
- 4. Predicted loss and gain of function mutations in ACO1 are associated with erythropoiesis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACO1 aconitase 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 6. ACO1 and IREB2 downregulation confer poor prognosis and correlate with autophagyrelated ferroptosis and immune infiltration in KIRC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic Variants of ACO1: A Technical Guide to Phenotypic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192076#genetic-variants-of-aco1-and-their-phenotypic-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com